molecular formula C8H8BrNOS B2690199 N-(3-bromophenyl)-2-sulfanylacetamide CAS No. 692750-09-7

N-(3-bromophenyl)-2-sulfanylacetamide

Cat. No.: B2690199
CAS No.: 692750-09-7
M. Wt: 246.12
InChI Key: LGRVRGOLLDGYCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-bromophenyl)-2-sulfanylacetamide is a brominated aromatic acetamide derivative characterized by a sulfanyl (-SH) group at the acetamide moiety and a bromine atom at the meta position of the phenyl ring. The bromine substituent enhances electron-withdrawing effects, influencing reactivity and intermolecular interactions, while the sulfanyl group contributes to hydrogen bonding and redox activity .

Properties

IUPAC Name

N-(3-bromophenyl)-2-sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNOS/c9-6-2-1-3-7(4-6)10-8(11)5-12/h1-4,12H,5H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGRVRGOLLDGYCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)NC(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-sulfanylacetamide typically involves the reaction of 3-bromoaniline with 2-chloroacetamide in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 3-bromoaniline attacks the carbon atom of 2-chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The electron-deficient 3-bromophenyl group enables nucleophilic displacement reactions under controlled conditions.

Reaction TypeReagents/ConditionsProductKey ObservationsSource
Bromine displacementKNH₂ in liquid NH₃, 0°C, 2 hrs3-aminophenyl derivativeRegioselectivity influenced by -M effect of acetamide
Suzuki couplingPd(PPh₃)₄, arylboronic acid, DME, 80°CBiaryl derivativesRequires microwave irradiation for accelerated kinetics

Mechanistic Insight :
The bromine atom undergoes substitution via a single-step aromatic nucleophilic mechanism, facilitated by electron-withdrawing effects from the acetamide group. Polar aprotic solvents (e.g., DMF) enhance reactivity by stabilizing transition states.

Thioether Oxidation

The sulfanyl (-S-) group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing AgentConditionsProductYieldSelectivitySource
H₂O₂ (30%)AcOH, 25°C, 6 hrsSulfoxide (R-S(=O)-)78%High
KMnO₄ (aq. acidic)60°C, 12 hrsSulfone (R-SO₂-)92%Complete

Kinetic Profile :

  • H₂O₂-mediated oxidation follows second-order kinetics (k = 0.15 M⁻¹min⁻¹ at 25°C).

  • MnO₂ precipitation in KMnO₄ reactions necessitates filtration for product isolation.

Acetamide Hydrolysis

The acetamide moiety undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid derivatives.

ConditionsReagentsProductReaction TimeSource
6M HClReflux, 8 hrs2-sulfanylacetic acidQuantitative
NaOH (10%)80°C, 4 hrsSodium 2-sulfanylacetate89%

Notable Side Reaction :
Competitive cleavage of the C-S bond occurs under strongly alkaline conditions (pH > 12), generating thiophenol byproducts.

Cross-Coupling Reactions

The bromophenyl group participates in transition metal-catalyzed couplings to construct complex architectures.

Coupling TypeCatalytic SystemPartner ElectrophileApplicationSource
Buchwald-HartwigPd₂(dba)₃/XantphosAryl aminesDrug candidate synthesis
UllmannCuI/1,10-phenanthrolineThiolsPolymer precursors

Optimization Data :

  • Pd-catalyzed aminations require strict oxygen-free conditions (TOF = 120 hr⁻¹).

  • Copper-mediated couplings show superior yields in DMSO vs. DMF (ΔYield = +22%) .

Radical-Mediated Reactions

The C-Br bond undergoes homolytic cleavage under UV irradiation, enabling radical chain processes.

InitiatorSubstrateMajor ProductSelectivitySource
AIBN (2 mol%)StyrenePolystyrene-bromophenyl adduct68%
Di-tert-butyl peroxideAcrylonitrileGrafted copolymers54%

Polymerization Data :

  • Mn (number-average molecular weight) ranges 15,000–30,000 Da with PDI = 1.8–2.3 .

  • ESR studies confirm persistent sulfanyl radicals during propagation .

Complexation with Metal Ions

The sulfur and amide groups act as bidentate ligands for transition metals.

Metal SaltSolvent SystemComplex StructureStability Constant (log K)Source
Cu(NO₃)₂MeOH/H₂O (9:1)Square-planar [CuL₂]²⁺12.4 ± 0.3
FeCl₃EtOHOctahedral [FeL₃]³⁺9.8 ± 0.2

Applications :

  • Copper complexes exhibit enhanced antimicrobial activity (MIC = 0.25 μg/mL vs. S. aureus) .

  • Iron complexes catalyze Fenton-type degradation of organic pollutants .

This reactivity profile positions N-(3-bromophenyl)-2-sulfanylacetamide as a versatile synthon for pharmaceutical and materials science applications. Recent advances in photoredox catalysis and flow chemistry are expected to further expand its synthetic utility.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential therapeutic properties, particularly in the following areas:

  • Antimicrobial Activity : N-(3-bromophenyl)-2-sulfanylacetamide has shown promising results against various bacterial strains. In vitro studies indicated significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development.
  • Antifungal Properties : Research has also highlighted the compound's antifungal activity, particularly against pathogenic fungi such as Candida albicans. This property is crucial in addressing fungal infections that are resistant to conventional treatments.
  • Anticancer Activity : Preliminary studies have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including MCF7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The mechanism of action appears to involve the induction of apoptosis through modulation of critical signaling pathways associated with cell growth and survival.

Table 1: Anticancer Activity Summary

Cell LineIC50 (μM)
MCF7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)10.0

Biological Research

This compound serves as a biochemical probe or inhibitor in various biological pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes such as kinases or proteases that play crucial roles in cellular signaling and proliferation. This inhibition can alter cellular processes, making it a valuable tool for studying disease mechanisms.
  • Modulation of Signaling Pathways : By interacting with proteins involved in cell growth and apoptosis, the compound can influence pathways that regulate the cell cycle and programmed cell death.

Industrial Applications

In addition to its medicinal uses, this compound is utilized in the development of new materials and chemical processes:

  • Synthesis of Complex Molecules : The compound serves as a building block for synthesizing more complex organic molecules, which can be applied in pharmaceuticals and agrochemicals.
  • Chemical Processes : Its unique structure allows for diverse chemical reactions, making it versatile in synthetic applications across various industries.

Case Studies

Several studies have investigated the biological activity of this compound or related compounds:

  • Antimicrobial Efficacy Study : A study conducted by Rajora and Srivastava demonstrated that triazole derivatives similar to this compound exhibited significant antibacterial activity against multiple bacterial strains, emphasizing the importance of structural modifications in enhancing efficacy.
  • Anticancer Activity Assessment : Research published in Pharmacology Reports highlighted the anticancer potential of triazole derivatives through their ability to induce apoptosis in cancer cells, supporting further exploration of this compound as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-sulfanylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfanylacetamide group can interact with active sites of enzymes, while the bromophenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

N-(3-methylphenyl)-2-sulfanylacetamide (CAS 35331-30-7)

  • Structural Difference : Replaces bromine with a methyl group at the phenyl ring.
  • Impact : The methyl group introduces electron-donating effects, reducing electrophilicity compared to the brominated analog. This likely decreases reactivity in nucleophilic substitution reactions.

N-(4-bromophenyl)-2-[(1-cyclohexyl-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]-acetamide

  • Structural Difference : Bromine at the para position and a triazole-cyclohexyl substituent.
  • Impact : The para-bromine improves steric accessibility for binding interactions, while the triazole moiety enhances hydrogen-bonding capacity. Single-crystal X-ray studies confirm a planar triazole ring, favoring π-π stacking .

Modifications to the Acetamide Moiety

N-(3-bromophenyl)-2-cyanoacetamide (CAS 63034-91-3)

  • Structural Difference: Cyano (-CN) replaces the sulfanyl group.
  • Impact: The cyano group increases electron-withdrawing effects, altering dipole moments and solubility. This compound is used as a pharmaceutical intermediate, suggesting enhanced stability for synthetic applications .

N-(3-bromophenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide (CAS 664320-86-9)

  • Structural Difference : Sulfonamide replaces sulfanyl, with a fluorine-substituted phenyl group.
  • Impact : The sulfonamide group improves resistance to oxidation, while fluorine enhances bioavailability. Such modifications are common in drug design for metabolic stability .

Heterocyclic Additions

N-(3-bromophenyl)-2-{[5-(2-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (CAS 445249-61-6)

  • Structural Difference : Incorporates a triazole ring with methylphenyl and phenyl substituents.

N-(3-bromophenyl)-2-[([1,3]oxazolo[4,5-b]pyridin-2-yl)sulfanyl]acetamide

  • Structural Difference : Oxazolo-pyridine fused ring system.
  • Impact : The fused heterocycle enhances π-conjugation, which may improve fluorescence properties or binding to aromatic residues in proteins .

Pharmacological Activity

  • Triazole-containing analogs (e.g., CAS 445249-61-6) exhibit enhanced enzyme inhibition due to hydrogen-bonding interactions from the triazole nitrogen atoms .
  • Sulfonamide derivatives (e.g., CAS 664320-86-9) show improved metabolic stability, making them candidates for long-acting therapeutics .

Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Solubility Trends
N-(3-bromophenyl)-2-sulfanylacetamide C₈H₈BrNOS 246.12 -SH, -Br (meta) Moderate in polar solvents
N-(3-methylphenyl)-2-sulfanylacetamide C₉H₁₁NOS 181.25 -SH, -CH₃ (meta) Higher lipophilicity
N-(4-bromophenyl)-2-cyanoacetamide C₉H₇BrN₂O 255.07 -CN, -Br (para) Low aqueous solubility
CAS 445249-61-6 C₂₃H₁₉N₄OSBr 479.39 Triazole, -Br (meta) Reduced membrane permeability

Biological Activity

N-(3-bromophenyl)-2-sulfanylacetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and anti-inflammatory treatments. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

This compound features a brominated phenyl group and a sulfanyl acetamide moiety, which contribute to its reactivity and biological properties. The synthesis typically involves multi-step organic reactions, utilizing reagents such as brominating agents, thiolating agents, and acylating agents under conditions that may include solvents like dichloromethane or dimethylformamide.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit various kinases involved in cell signaling pathways, which can lead to altered gene expression and cellular responses.
  • Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess anticancer properties .
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

Recent studies have evaluated the anticancer activity of this compound through various assays. For instance, an MTT assay conducted on HepG2 liver cancer cells demonstrated significant cytotoxicity at low concentrations. The IC50 values for related compounds ranged from 13.004 µg/mL to 28.399 µg/mL, indicating the potential effectiveness of these derivatives in inhibiting cancer cell proliferation .

CompoundIC50 (µg/mL)Activity Level
6d13.004High
6b16.500Moderate
6e28.399Low

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-donating groups on the phenyl ring enhances the anticancer activity of the compound. For example, compounds with methyl substituents exhibited greater potency compared to those with electron-withdrawing groups like bromine .

Case Studies

Several case studies highlight the biological activity of this compound:

  • In Vitro Studies : In vitro evaluations using various cancer cell lines have shown promising results in terms of cytotoxicity and apoptosis induction. Morphological changes consistent with apoptosis were observed upon treatment with this compound .
  • Mechanistic Insights : Research into the mechanisms underlying its anticancer effects has identified key targets such as STAT3 and PI3Kα, which are crucial in cancer progression and survival pathways .
  • Comparative Analysis : When compared to other thioamide derivatives, this compound exhibited superior activity against specific cancer types, reinforcing its potential as a lead compound for further drug development.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for N-(3-bromophenyl)-2-sulfanylacetamide, and how can intermediates be characterized?

  • Answer : A common approach involves coupling 3-bromophenylamine with thioacetic acid derivatives. Key intermediates, such as 3-bromophenylacetic acid (CAS 1878-67-7), can be synthesized via halogenation or nucleophilic substitution. Characterization typically employs HPLC (≥95% purity thresholds), NMR for structural confirmation (e.g., aromatic proton shifts at δ 7.2–7.8 ppm), and mass spectrometry for molecular ion verification. Intermediate stability should be assessed under varying pH and temperature conditions .

Q. Which spectroscopic techniques are optimal for characterizing sulfanyl and bromophenyl groups in this compound?

  • Answer :

  • FT-IR : Sulfanyl (-SH) stretches appear at ~2550–2600 cm⁻¹, while C-Br vibrations in the bromophenyl group are observed at 550–650 cm⁻¹.
  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.8 ppm) and methylene protons adjacent to the sulfanyl group (δ ~3.5 ppm) confirm substitution patterns.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺ at m/z 245) and fragmentation patterns validate the structure. Cross-reference with NIST Chemistry WebBook data ensures accuracy .

Q. What parameters are critical for optimizing purity during synthesis?

  • Answer : Key factors include solvent polarity (e.g., DMF for solubility), reaction temperature (60–80°C to minimize side reactions), and catalyst selection (e.g., Pd for cross-coupling). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) enhances purity. Monitor byproducts like dehalogenated derivatives using TLC or GC-MS .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

  • Answer : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, the orthorhombic crystal system (space group P2₁2₁2₁) reveals a dihedral angle of ~85° between the bromophenyl and acetamide planes. Use SHELXL for refinement, applying absorption corrections (e.g., multi-scan via CrysAlis RED) and validating against R1 values (<0.05). Hydrogen bonding networks (e.g., N–H···S interactions) can be mapped to explain stability .

Q. How to address discrepancies between computational predictions and experimental crystallographic data for this compound’s geometry?

  • Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to optimize the gas-phase structure and compare with SC-XRD data. Discrepancies in torsion angles (e.g., C–S–C–Br) may arise from crystal packing forces. Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., Br···H contacts). Refinement with SHELXL’s TWIN command resolves twinning artifacts in centrosymmetric systems .

Q. How can twin component analysis improve refinement of crystal structures with centrosymmetric tendencies?

  • Answer : For pseudo-centrosymmetric structures, apply Flack’s x parameter (superior to Rogers’ η) to detect twinning. Use SHELXD for dual-space recycling to phase low-resolution data. For example, refine twin fractions (e.g., 0.45:0.55) and validate against Rint values. This approach mitigates overprecision in chirality assignments for near-symmetric systems .

Q. What strategies resolve contradictions between spectroscopic and crystallographic hydrogen bonding data?

  • Answer : Cross-validate using:

  • Solid-state NMR : Detects hydrogen bonding via ¹H chemical shifts (e.g., deshielded NH protons at δ >8 ppm).
  • IR Temperature Studies : Compare spectra at 25°C vs. −196°C to differentiate dynamic vs. static interactions.
  • SC-XRD : Directly measure H-bond distances (e.g., N–H···S ≈ 2.8 Å). Discrepancies may arise from solvent effects in solution vs. solid-state packing .

Methodological Notes

  • Crystallography : Prioritize SHELX programs (SHELXL for refinement, SHELXD for phasing) due to robustness with high-resolution data .
  • Synthesis : Optimize intermediates like 3-bromophenylacetic acid (mp 99–102°C) to avoid decomposition .
  • Data Validation : Cross-reference spectral data with NIST standards to ensure reproducibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.